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Compound of Interest

Compound Name:
3-Bromo-2-hydroxy-5-

methoxybenzaldehyde

Cat. No.: B188480 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for 5-Bromo-2-

hydroxy-3-methoxybenzaldehyde, a key aromatic aldehyde derivative. Due to the limited

availability of a complete, publicly accessible dataset for its isomer, 3-Bromo-2-hydroxy-5-
methoxybenzaldehyde, this document focuses on the former as a representative example of

this class of compounds. The provided data and protocols are essential for the accurate

identification, characterization, and quality control of these and similar molecules in research

and development settings.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 5-Bromo-2-hydroxy-3-

methoxybenzaldehyde. This information is critical for structural elucidation and purity

assessment.

Table 1: ¹H NMR Spectroscopic Data for 5-Bromo-2-
hydroxy-3-methoxybenzaldehyde

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b188480?utm_src=pdf-interest
https://www.benchchem.com/product/b188480?utm_src=pdf-body
https://www.benchchem.com/product/b188480?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b188480?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

11.00 s 1H -OH

9.86 s 1H -CHO

7.31 d, J = 2.4 Hz 1H Ar-H

7.18 d, J = 2.4 Hz 1H Ar-H

3.92 s 3H -OCH₃

Solvent: CDCl₃, Reference: TMS

Table 2: ¹³C NMR Spectroscopic Data for 5-Bromo-2-
hydroxy-3-methoxybenzaldehyde[1]

Chemical Shift (δ) ppm Assignment

195.4 -CHO

150.9 C-O

149.3 C-O

126.1 Ar-C

121.3 Ar-C

120.8 Ar-C

111.1 Ar-C-Br

56.3 -OCH₃

Solvent: CDCl₃

Table 3: Infrared (IR) Spectroscopy Data for 5-Bromo-2-
hydroxy-3-methoxybenzaldehyde
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Wavenumber (cm⁻¹) Interpretation

~3400-3200 O-H stretch (phenolic)

~3100-3000 C-H stretch (aromatic)

~2900-2800 C-H stretch (aldehyde)

~1650 C=O stretch (aldehyde)

~1600, ~1470 C=C stretch (aromatic)

~1250 C-O stretch (aryl ether)

~600 C-Br stretch

Note: The exact peak positions can vary slightly based on the sample preparation method (e.g.,

KBr pellet, thin film).

Table 4: Mass Spectrometry Data for 5-Bromo-2-
hydroxy-3-methoxybenzaldehyde

m/z Interpretation

230/232
[M]⁺, Molecular ion peak (presence of Br

isotopes)

229/231 [M-H]⁺

201/203 [M-CHO]⁺

122 [M-Br-CO]⁺

Note: The mass spectrum of brominated compounds is characterized by the isotopic pattern of

bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in pairs of peaks separated by 2

m/z units.

Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

These protocols are generalized and may require optimization based on the specific
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instrumentation used.

Proton (¹H) and Carbon (¹³C) NMR Spectroscopy
Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.6-0.7 mL

of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

The solution was then filtered into a 5 mm NMR tube.

Instrumentation: Spectra were acquired on a 400 MHz NMR spectrometer.

¹H NMR Acquisition: Proton NMR spectra were recorded with a spectral width of 16 ppm, an

acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were

accumulated for a good signal-to-noise ratio.

¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled

pulse sequence. The spectral width was set to 240 ppm, with an acquisition time of 1.5

seconds and a relaxation delay of 2 seconds. A total of 1024 scans were averaged.

Data Processing: The raw data (Free Induction Decay - FID) was processed using a Fourier

transform with an exponential line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C. Phase and

baseline corrections were applied manually.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: A small amount of the solid sample was finely ground with dry

potassium bromide (KBr) in an agate mortar and pestle. The mixture was then pressed into a

thin, transparent pellet using a hydraulic press.

Instrumentation: An FT-IR spectrometer was used for analysis.

Data Acquisition: The spectrum was recorded in the mid-infrared range (4000-400 cm⁻¹) with

a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio.

A background spectrum of the empty sample compartment was recorded prior to the sample

analysis and automatically subtracted from the sample spectrum.

Data Processing: The resulting interferogram was converted to a transmittance or

absorbance spectrum via a Fourier transform.
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Mass Spectrometry (MS)
Sample Introduction: The sample was introduced into the mass spectrometer via a direct

insertion probe or after separation by gas chromatography (GC).

Ionization: Electron ionization (EI) was used with an ionization energy of 70 eV.

Mass Analysis: The ions were separated based on their mass-to-charge ratio (m/z) using a

quadrupole mass analyzer.

Detection: The separated ions were detected by an electron multiplier. The mass spectrum

was recorded over a mass range of m/z 50-500.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a

novel organic compound.
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Caption: Workflow for the spectroscopic characterization of an organic compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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